molecular formula C12H14N2S B2945860 [2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine CAS No. 862595-59-3

[2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine

Cat. No.: B2945860
CAS No.: 862595-59-3
M. Wt: 218.32
InChI Key: WPZKGWJJXXLEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine: is an organic compound with the molecular formula C12H14N2S It features a phenyl ring substituted with a methylsulfanyl group and a pyrrole ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine typically involves multi-step organic reactions. One common method includes the formation of the phenyl ring with the desired substituents, followed by the introduction of the pyrrole ring and the methanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance production efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The phenyl ring allows for various substitution reactions, including electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, [2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new medications.

Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

  • [2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile]
  • [2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanol

Comparison: Compared to its analogs, [2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine is unique due to the presence of the methanamine group, which can significantly influence its reactivity and biological activity. The methanamine group allows for additional hydrogen bonding and interactions with biological targets, potentially enhancing its efficacy in medicinal applications.

Properties

IUPAC Name

(2-methylsulfanyl-6-pyrrol-1-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-15-12-6-4-5-11(10(12)9-13)14-7-2-3-8-14/h2-8H,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZKGWJJXXLEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1CN)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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